1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride
Übersicht
Beschreibung
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride, also known as TBX or TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
Wirkmechanismus
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride selectively inhibits BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as their differentiation into antibody-secreting plasma cells. Inhibition of BTK blocks B cell activation and proliferation, leading to reduced antibody production and immune response.
Biochemical and physiological effects:
This compound has been shown to have potent and selective inhibition of BTK in vitro and in vivo. It has been demonstrated to reduce the proliferation and survival of B cells, as well as the secretion of immunoglobulins. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, it has some limitations in lab experiments, such as its hydrophobic nature and poor solubility in aqueous solutions. This can make it difficult to use in certain assays and experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride. One area of focus is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical use. Another area of interest is the exploration of its potential in other diseases, such as multiple sclerosis and Sjogren's syndrome. Additionally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, is being investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a selective inhibitor of BTK with promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of B cell activation and proliferation, leading to reduced antibody production and immune response. This compound has been extensively studied in preclinical and clinical trials, and its future directions include the optimization of its pharmacokinetic and pharmacodynamic properties, exploration of its potential in other diseases, and combination with other therapies.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride has been extensively studied in preclinical and clinical trials for its therapeutic potential in various diseases. It has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also been tested in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
1-[4-(3-tert-butylphenoxy)butyl]imidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-17(2,3)15-7-6-8-16(13-15)20-12-5-4-10-19-11-9-18-14-19;/h6-9,11,13-14H,4-5,10,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEXYSMGEXRFPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.